2-(4-Phenylpiperazin-1-YL)ethanamine.hcl
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Overview
Description
2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C12H19N3·HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride typically involves the reaction of 4-phenylpiperazine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease and anxiety.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an acetylcholinesterase inhibitor, blocking the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action can lead to improved cognitive function and memory, making it a potential candidate for the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine: This compound has a similar structure but with a methyl group attached to the piperazine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound contains a pyrimidine ring in addition to the piperazine ring.
Uniqueness
2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its ability to inhibit acetylcholinesterase and its potential therapeutic applications in neurological disorders set it apart from other similar compounds.
Properties
Molecular Formula |
C12H20ClN3 |
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Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11,13H2;1H |
InChI Key |
XHCITGTWHVBOCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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